2,5-Dichloronicotinic acid

Catalog No.
S714975
CAS No.
59782-85-3
M.F
C6H3Cl2NO2
M. Wt
192 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichloronicotinic acid

CAS Number

59782-85-3

Product Name

2,5-Dichloronicotinic acid

IUPAC Name

2,5-dichloropyridine-3-carboxylic acid

Molecular Formula

C6H3Cl2NO2

Molecular Weight

192 g/mol

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)

InChI Key

SXQSMLIMBNMUNB-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)Cl

The exact mass of the compound 2,5-Dichloronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dichloronicotinic acid is a highly functionalized, electron-deficient pyridine derivative featuring a carboxylic acid at the C3 position and orthogonal chlorine leaving groups at the C2 and C5 positions . Commercially available as a white to light-yellow crystalline powder with a melting point of 154–158 °C, it is a critical procurement target for agrochemical and pharmaceutical manufacturing . Its primary industrial value lies in its dual-reactivity profile, which enables sequential, regioselective functionalization—first via nucleophilic aromatic substitution (SNAr) at the highly activated C2 position, followed by transition-metal-catalyzed cross-coupling at the C5 position. This predictable processability makes it a superior building block compared to mono-chlorinated analogs for the synthesis of complex fused heterocycles and targeted active pharmaceutical ingredients (APIs).

Substituting 2,5-dichloronicotinic acid with simpler analogs like 2-chloronicotinic acid or 5-chloronicotinic acid fundamentally disrupts established manufacturing pathways [1]. 5-Chloronicotinic acid lacks the highly activated C2-halogen required for low-temperature nucleophilic aromatic substitution (SNAr), forcing the use of harsh conditions that degrade sensitive intermediates. Conversely, 2-chloronicotinic acid lacks the C5-halogen handle entirely; attempting to use it as a substitute requires a downstream electrophilic halogenation step that suffers from poor regioselectivity and drastically reduces overall yield [1]. For manufacturing routes requiring precise 2,5-disubstitution—such as the synthesis of fused bicyclic APIs—procuring the exact 2,5-dichloro scaffold is mandatory to maintain process viability, preserve orthogonal reactivity, and avoid costly, low-yielding functionalization workarounds.

Regioselective SNAr Activation for Process Scalability

The C2-chlorine in 2,5-dichloronicotinic acid is highly activated by both the adjacent pyridine nitrogen and the ortho-carboxylic acid, enabling rapid and highly regioselective SNAr. When subjected to alkoxide or amine nucleophiles under mild basic conditions, 2,5-dichloronicotinic acid achieves >90% conversion at the C2 position. In contrast, 5-chloronicotinic acid exhibits <10% conversion under identical conditions because the C5 position lacks the necessary electronic activation from the ring nitrogen [1].

Evidence DimensionSNAr Conversion Rate (Mild Conditions)
Target Compound Data>90% conversion at C2 position
Comparator Or Baseline5-Chloronicotinic acid (<10% conversion)
Quantified Difference>80% absolute increase in conversion yield
ConditionsMild basic conditions with amine/alkoxide nucleophiles (Room Temp to 80 °C)

Enables low-temperature, high-yield functionalization without harsh conditions, directly reducing energy costs and impurity profiles during procurement scale-up.

Orthogonal Cross-Coupling Efficiency in API Synthesis

A critical advantage of 2,5-dichloronicotinic acid is its ability to retain a reactive C5-chlorine handle after C2-substitution. This orthogonal reactivity supports downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with >80% yields for complex API synthesis. Utilizing 2-chloronicotinic acid as a substitute eliminates this handle, requiring a late-stage C5-halogenation step that typically proceeds with <50% yield and poor regiocontrol [1].

Evidence DimensionDownstream C5-Functionalization Yield
Target Compound Data>80% yield via direct Pd-catalyzed cross-coupling
Comparator Or Baseline2-Chloronicotinic acid (<50% yield via multi-step halogenation/coupling)
Quantified Difference>30% higher overall yield for C5-substituted targets
ConditionsPalladium-catalyzed cross-coupling (e.g., Pd(PPh3)4, base, boronic acid) vs. electrophilic halogenation

Eliminates a costly and low-yielding late-stage halogenation step, directly lowering the cost of goods (COGs) for 2,5-disubstituted pyridine APIs.

Regiochemistry Control in Fused Bicyclic Scaffold Manufacturing

For the synthesis of furo[2,3-b]pyridine cores, the starting material's halogen substitution pattern strictly dictates the final molecular geometry. 2,5-Dichloronicotinic acid (via its ester) undergoes tandem SNAr-cyclization to yield the targeted 5-chloro-furo[2,3-b]pyridine intermediate in 71–92% yield. Substituting with 2,6-dichloronicotinic acid produces the structurally distinct 6-chloro isomer, completely altering the spatial vector for subsequent API elaboration and rendering the intermediate useless for targets requiring C5-extension[1].

Evidence DimensionRegioisomer Production
Target Compound DataForms 5-chloro-furo[2,3-b]pyridine (71-92% yield)
Comparator Or Baseline2,6-Dichloronicotinic acid (Forms 6-chloro isomer)
Quantified Difference100% shift in spatial functionalization vector
ConditionsTandem SNAr and intramolecular cyclization with ethyl 2-hydroxyacetate

Procuring the exact 2,5-dichloro isomer is mandatory when a specific 5-substituted spatial geometry is required for target binding efficacy.

Kinase Inhibitor API Synthesis

Leveraging its orthogonal cross-coupling efficiency, 2,5-dichloronicotinic acid is the preferred starting material for synthesizing semi-saturated bicyclic derivatives and CAMKK2 inhibitors. The C2 position is utilized for initial core assembly, while the retained C5-chloro group allows for late-stage Suzuki coupling to optimize hinge-binding interactions[1].

Furo[2,3-b]pyridine SAR Library Generation

Due to its precise regiochemical control during tandem SNAr-cyclization, this compound is procured to generate diverse furo[2,3-b]pyridine libraries. The resulting 5-chloro-bicyclic core provides a reliable handle for generating structure-activity relationship (SAR) data without requiring redesign of the primary synthetic route [2].

Agrochemical Herbicide Intermediates

In agrochemical manufacturing, the specific 2,5-dichloro substitution pattern is utilized to synthesize pyridine-carboxylate herbicides. The compound's processability under industrial chlorination and hydrolysis conditions makes it a scalable precursor for crop protection agents where precise halogenation dictates phytotoxicity and soil half-life [3].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,5-Dichloronicotinic acid

Dates

Last modified: 08-15-2023

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